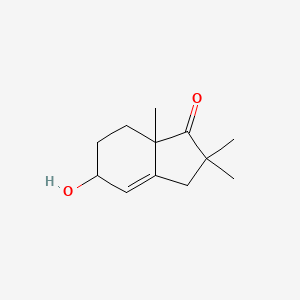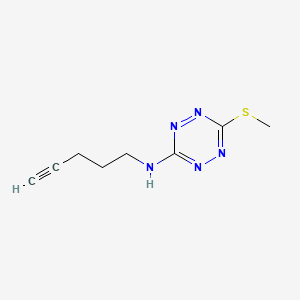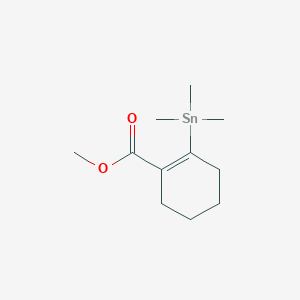![molecular formula C16H17N3 B14348314 Pyrimido[1,2-b]indazole, 3-cyclohexyl- CAS No. 90253-58-0](/img/structure/B14348314.png)
Pyrimido[1,2-b]indazole, 3-cyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido[1,2-b]indazole, 3-cyclohexyl- is a compound belonging to the class of fused nitrogen-containing tricyclic skeletons.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[1,2-b]indazole, 3-cyclohexyl- typically involves the condensation reaction of 3-amino-1H-indazole with various carbonyl compounds. This reaction is often catalyzed by metal catalysts such as CuSO4·5H2O, Al(OTf)3, and Cu(OAc)2 . For instance, a one-pot, three-component reaction utilizing mixtures of aromatic aldehydes, 3-amino-1H-indazoles, and 3-oxopropanenitriles has been reported . Another method involves the treatment of 3-amino-1H-indazoles with 2-bromomalonaldehyde in ethanol in the presence of catalytic acetic acid .
Industrial Production Methods
Industrial production methods for pyrimido[1,2-b]indazole, 3-cyclohexyl- are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimido[1,2-b]indazole, 3-cyclohexyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Pyrimido[1,2-b]indazole, 3-cyclohexyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-cancer properties and potential use in treating hepatitis C virus infection.
Mecanismo De Acción
The mechanism of action of pyrimido[1,2-b]indazole, 3-cyclohexyl- involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it may bind to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters. Similarly, as a phosphodiesterase inhibitor, it may block the enzyme’s activity, leading to increased levels of cyclic nucleotides .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share structural similarities with pyrimido[1,2-b]indazoles and exhibit similar biological properties, including antiviral and antibacterial activities.
Trifluoromethylated pyrimido[1,2-b]indazole derivatives: These derivatives are known for their prominent biological activities, such as anticancer and antibacterial properties.
Uniqueness
Pyrimido[1,2-b]indazole, 3-cyclohexyl- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. Its cyclohexyl group can influence its binding affinity and selectivity towards various molecular targets, making it a valuable compound for drug development and other scientific research applications.
Propiedades
Número CAS |
90253-58-0 |
|---|---|
Fórmula molecular |
C16H17N3 |
Peso molecular |
251.33 g/mol |
Nombre IUPAC |
3-cyclohexylpyrimido[1,2-b]indazole |
InChI |
InChI=1S/C16H17N3/c1-2-6-12(7-3-1)13-10-17-16-14-8-4-5-9-15(14)18-19(16)11-13/h4-5,8-12H,1-3,6-7H2 |
Clave InChI |
MPJDJHIZPRWIFW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CN3C(=C4C=CC=CC4=N3)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)
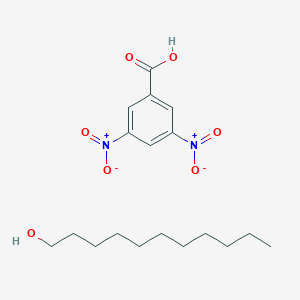
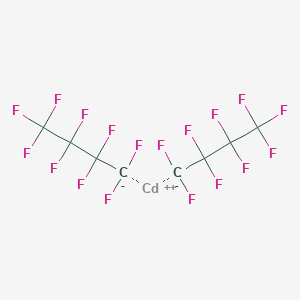
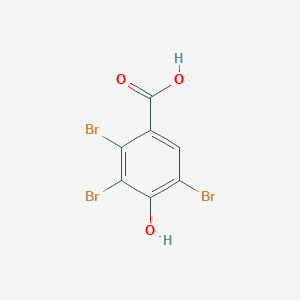
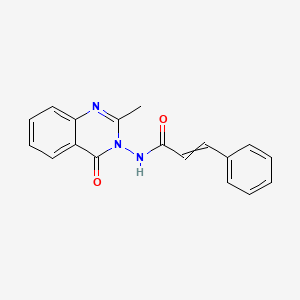

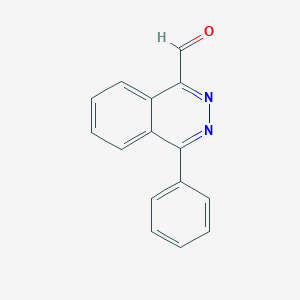
![1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14348278.png)
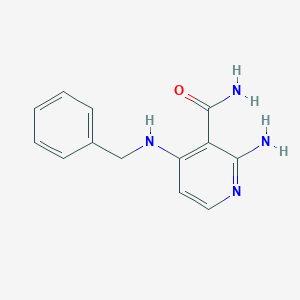
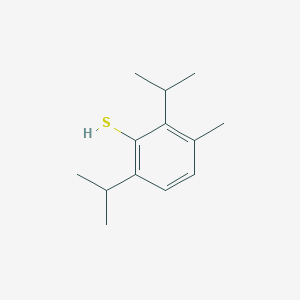
![2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine](/img/structure/B14348301.png)
